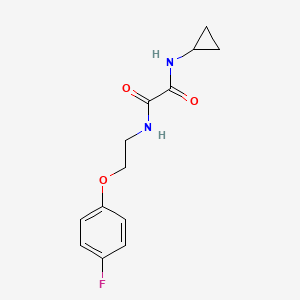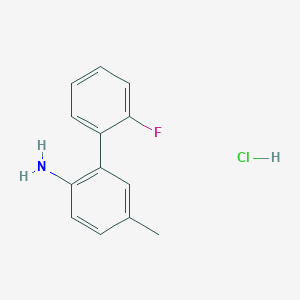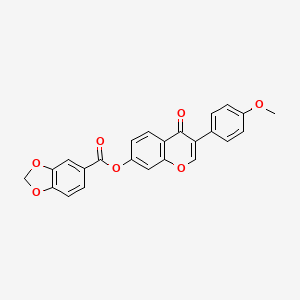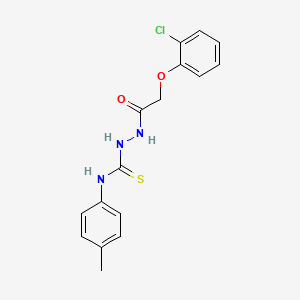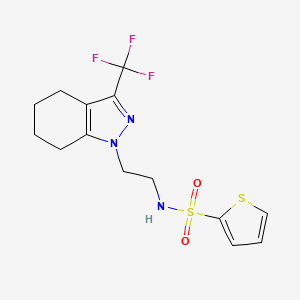
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H16F3N3O2S2 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
pH-Responsive Relaxivity
- Research Focus: Development of ligands containing sulfonamide groups for pH-dependent relaxivity response in Mn2+ complexes. These ligands are designed for potential use in medical imaging, particularly MRI.
- Key Findings: Protonation constants of the sulfonamide groups and stability constants of the Mn2+ complexes were determined. These complexes showed significant pH-dependent relaxivity changes, which could be useful in diagnostic imaging.
- Source: (Uzal-Varela et al., 2020).
Chemical Synthesis and Rearrangements
- Research Focus: Synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides and their rearrangements to form different chemical structures.
- Key Findings: The study explored the synthesis process using solid-phase synthesis and the reaction outcomes, contributing to the field of organic chemistry and drug development.
- Source: (Králová et al., 2019).
Synthesis of Proline Derivatives
- Research Focus: The study focused on the synthesis of prolines with fluorinated one-carbon units via nucleophilic cyclizations.
- Key Findings: This process is significant for the development of optically active prolines, which are valuable in pharmaceutical synthesis and research.
- Source: (Nadano et al., 2006).
Plant Biotransformation Studies
- Research Focus: Investigating the uptake, translocation, and metabolism of N-ethyl perfluorooctane sulfonamide in plants.
- Key Findings: The study provides insights into how plants can metabolize and transform this compound, which has implications for environmental science and agriculture.
- Source: (Zhao et al., 2018).
Inhibitory Effects and Synthesis of Derivatives
- Research Focus: The synthesis and characterization of celecoxib derivatives, including those with sulfonamide groups, for potential therapeutic applications.
- Key Findings: The derivatives showed a range of biological activities including anti-inflammatory, analgesic, and anticancer properties.
- Source: (Küçükgüzel et al., 2013).
Environmental Studies
- Research Focus: Examination of the environmental impact of perfluorinated sulfonamides, particularly in relation to their use in agriculture and their presence in the environment.
- Key Findings: These studies contribute to our understanding of the environmental fate of these compounds and their potential impact on ecosystems.
- Source: (Nascimento et al., 2018).
Biocatalysis in Drug Metabolism
- Research Focus: Using biocatalysis to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds.
- Key Findings: This approach is crucial for understanding drug metabolism and for the production of metabolites for clinical investigations.
- Source: (Zmijewski et al., 2006).
Wirkmechanismus
Target of Action
The primary target of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is the Mcl-1 protein . Mcl-1 is a member of the Bcl-2 family of proteins, which are key regulators of the apoptotic process. Overexpression of Mcl-1 has been associated with a variety of cancers, making it a promising target for anticancer therapies .
Mode of Action
This compound: interacts with its target, Mcl-1, by selectively inhibiting its activity . This inhibition disrupts the balance of pro- and anti-apoptotic signals within the cell, promoting programmed cell death (apoptosis). This makes the compound potentially useful in the treatment of cancers where Mcl-1 is overexpressed .
Biochemical Pathways
The biochemical pathways affected by This compound are those involved in the regulation of apoptosis. By inhibiting Mcl-1, the compound disrupts the balance of the Bcl-2 family of proteins, tipping the balance in favor of apoptosis . This can lead to the death of cancer cells that rely on the overexpression of Mcl-1 for survival .
Pharmacokinetics
The ADME properties of This compound The compound’s effectiveness as a selective mcl-1 inhibitor suggests that it is able to reach its target within the cell
Result of Action
The molecular and cellular effects of This compound ’s action are the induction of apoptosis in cells where Mcl-1 is overexpressed . This can lead to the selective death of cancer cells, while leaving healthy cells unaffected .
Eigenschaften
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2S2/c15-14(16,17)13-10-4-1-2-5-11(10)20(19-13)8-7-18-24(21,22)12-6-3-9-23-12/h3,6,9,18H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROUZZZZQJZRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

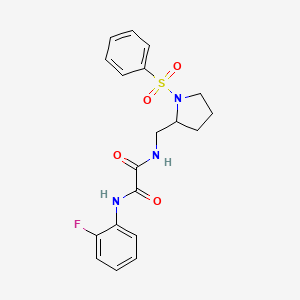

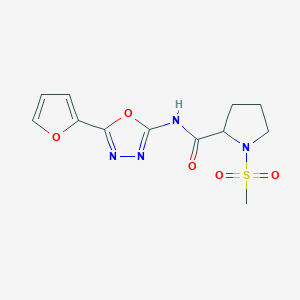
![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)
![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)
![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)
![ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate](/img/structure/B2691179.png)
![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)
